molecular formula C25H34N8O4S B8508570 N-[3-(Dimethylamino)propyl]-2-({[4-({[4-(formylamino)-1-methyl-1H-pyrrol-2-YL]carbonyl}amino)-1-methyl-1H-pyrrol-2-YL]carbonyl}amino)-5-isopropyl-1,3-thiazole-4-carboxamide

N-[3-(Dimethylamino)propyl]-2-({[4-({[4-(formylamino)-1-methyl-1H-pyrrol-2-YL]carbonyl}amino)-1-methyl-1H-pyrrol-2-YL]carbonyl}amino)-5-isopropyl-1,3-thiazole-4-carboxamide

Cat. No. B8508570
M. Wt: 542.7 g/mol
InChI Key: VDYCDKRATGWFDA-UHFFFAOYSA-N
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Patent
US07700765B2

Procedure details

N-[3-(Dimethylamino)propyl]-5-isopropyl-2-{[(1-methyl-4-{[(1-methyl-4-nitro-1H-pyrrol-2-yl)carbonyl]amino}-1H-pyrrol-2-yl)carbonyl]amino}-1,3-thiazole-4-carboxamide (90 mg, 0.165 mmol; see step (v) above) was suspended in ethanol (20 mL) then Pd/C (97 mg, 10%) was added at 0° C. under nitrogen. The reaction mixture was hydrogenated at room temperature and atmospheric pressure for 5 h. The catalyst was removed under reduced pressure then ethyl formate (20 mL) was added to the ethanolic solution of the amine. The reaction mixture was heated under reflux for 3 days, then the solvent was removed under reduced pressure. The crude product was dissolved in water (2 mL) containing 0.1% TFA, then purified by HPLC. The fractions collected were freeze-dried to give the desired product as pale yellow solid (55 mg, 51%) with no distinct m.p.
Name
N-[3-(Dimethylamino)propyl]-5-isopropyl-2-{[(1-methyl-4-{[(1-methyl-4-nitro-1H-pyrrol-2-yl)carbonyl]amino}-1H-pyrrol-2-yl)carbonyl]amino}-1,3-thiazole-4-carboxamide
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
97 mg
Type
catalyst
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:38])[CH2:3][CH2:4][CH2:5][NH:6][C:7]([C:9]1[N:10]=[C:11]([NH:17][C:18]([C:20]2[N:21]([CH3:37])[CH:22]=[C:23]([NH:25][C:26]([C:28]3[N:29]([CH3:36])[CH:30]=[C:31]([N+:33]([O-])=O)[CH:32]=3)=[O:27])[CH:24]=2)=[O:19])[S:12][C:13]=1[CH:14]([CH3:16])[CH3:15])=[O:8].[CH2:39]([OH:41])C>[Pd]>[CH3:1][N:2]([CH3:38])[CH2:3][CH2:4][CH2:5][NH:6][C:7]([C:9]1[N:10]=[C:11]([NH:17][C:18]([C:20]2[N:21]([CH3:37])[CH:22]=[C:23]([NH:25][C:26]([C:28]3[N:29]([CH3:36])[CH:30]=[C:31]([NH:33][CH:39]=[O:41])[CH:32]=3)=[O:27])[CH:24]=2)=[O:19])[S:12][C:13]=1[CH:14]([CH3:16])[CH3:15])=[O:8]

Inputs

Step One
Name
N-[3-(Dimethylamino)propyl]-5-isopropyl-2-{[(1-methyl-4-{[(1-methyl-4-nitro-1H-pyrrol-2-yl)carbonyl]amino}-1H-pyrrol-2-yl)carbonyl]amino}-1,3-thiazole-4-carboxamide
Quantity
90 mg
Type
reactant
Smiles
CN(CCCNC(=O)C=1N=C(SC1C(C)C)NC(=O)C=1N(C=C(C1)NC(=O)C=1N(C=C(C1)[N+](=O)[O-])C)C)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
97 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
The catalyst was removed under reduced pressure
ADDITION
Type
ADDITION
Details
ethyl formate (20 mL) was added to the ethanolic solution of the amine
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in water (2 mL)
ADDITION
Type
ADDITION
Details
containing 0.1% TFA
CUSTOM
Type
CUSTOM
Details
purified by HPLC
CUSTOM
Type
CUSTOM
Details
The fractions collected
CUSTOM
Type
CUSTOM
Details
were freeze-dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN(CCCNC(=O)C=1N=C(SC1C(C)C)NC(=O)C=1N(C=C(C1)NC(=O)C=1N(C=C(C1)NC=O)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.